REACTION_CXSMILES
|
[N+:1]([CH2:4][CH:5]([C:12]1[O:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[CH:16]=1)[CH2:6][C:7](OCC)=[O:8])([O-])=O.[H][H]>C(O)C.[Ni]>[O:13]1[C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[CH:16]=[C:12]1[CH:5]1[CH2:4][NH:1][C:7](=[O:8])[CH2:6]1
|
Name
|
Ester
|
Quantity
|
81.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(CC(=O)OCC)C=1OC2=C(C1)C=CC=C2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration of the catalyst and evaporation of the ethanol
|
Type
|
CUSTOM
|
Details
|
On trituration with isopropyl ether, the product crystallizes
|
Type
|
CUSTOM
|
Details
|
M.P. (inst.)=142° C
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C2CC(NC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |